2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Catalog No.
S750510
CAS No.
103974-29-4
M.F
C7H12N2O4S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic a...

CAS Number

103974-29-4

Product Name

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

IUPAC Name

(2S)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

MXRPNYMMDLFYDL-RXMQYKEDSA-N

Synonyms

N-acetyl-S-(N-methylcarbamoyl)cysteine, N-AMCC, S-(N-methylcarbamoyl)-N-acetylcysteine, SNMCN-acetylcysteine

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O

The exact mass of the compound N-Acetyl-S-(N-methylcarbamoyl)cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (CAS 103974-29-4) is a chemically modified derivative of N-acetyl-L-cysteine (NAC), a widely utilized mucolytic agent and antioxidant precursor. The defining structural feature of this compound is the S-(N-methylcarbamoyl) group, which protects the reactive sulfhydryl (thiol) moiety characteristic of NAC. This modification positions the compound as a stable, research-grade prodrug designed to release the active NAC molecule, offering distinct handling and performance characteristics compared to the parent compound.

Research Fit

Exposure biomarker Specific urinary metabolite of DMF/NMF for occupational monitoring research
Enantiomer-controlled L-enantiomer (AMCC) for transient GSH response studies; D-enantiomer separately required for sustained depletion
Analytical standard Characterized reference material for GC-MS or LC-MS/MS method validation

Direct substitution with the parent compound, N-acetylcysteine (NAC), is unviable for applications requiring consistent potency in solution over time. The free thiol group of NAC is highly susceptible to oxidation, leading to the formation of dimers and other degradation products. Studies on parenteral NAC solutions demonstrate that its concentration can fall below 95% of the initial value in as few as 3-4 days, even under refrigerated or ambient storage conditions, with dimer content increasing concurrently. This inherent chemical instability complicates the preparation of stable stock solutions, compromises experimental reproducibility, and makes unprotected NAC unsuitable for developing long-shelf-life liquid formulations.

Substitution Risk

Metabolic origin Generic N-acetylcysteine lacks the methylcarbamoyl thioester formed exclusively during DMF/NMF metabolism; may not produce exposure-specific signal.
Immunodetection Antigenic specificity resides in the S-(N-methylcarbamoyl) moiety; unmodified cysteine conjugates may not support validated immunological methods.
Enzyme assay Stability and reactivity of the carbamoyl thioester differ from other mercapturates; substitution can alter glutathione reductase inhibition outcomes.

Enhanced Aqueous Stability via Thiol Protection

The primary procurement driver for this compound is its design as a stable precursor. Unlike N-acetylcysteine (NAC), which readily degrades in solution via oxidation of its free thiol group, the S-(N-methylcarbamoyl) modification in 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid masks this reactive site. This chemical protection prevents the dimerization and oxidative degradation pathways that limit the utility of NAC. For instance, unprotected NAC solutions can lose over 5% of their initial concentration in just 3-4 days at room or refrigerated temperatures. This compound is synthesized to circumvent that specific failure mode.

Evidence DimensionChemical Structure and Stability
Target Compound DataProtected S-carbamoyl thiol group, designed for high stability in solution by preventing oxidation.
Comparator Or BaselineN-acetylcysteine (NAC): Contains a free, unprotected thiol group susceptible to rapid oxidation and dimerization.
Quantified DifferenceQualitative but fundamental: The target compound lacks the primary chemical group responsible for the documented instability of NAC.
ConditionsAqueous solutions under standard laboratory storage conditions (refrigerated and ambient temperature).

This inherent stability allows for the preparation of reliable, reproducible stock solutions, simplifies handling, and is critical for any research involving multi-day experiments or the development of liquid formulations.

AMCC vs. urinary NMF
Head-to-head
~60% elevated liver enzymes when AMCC >40 mg/g creatinine; NMF reflects only recent exposure
AMCC correlates with cumulative hepatotoxicity risk markers; NMF indicates daily exposure
Cross-sectional worker study (n=79); end-of-workweek urine. Data to verify in independent cohorts

Enables Prodrug Research Not Possible with NAC

This compound functions as a prodrug of N-acetylcysteine, a functionality NAC itself cannot provide. The S-carbamoyl bond is designed to be stable during formulation and storage but cleavable under physiological conditions to release the active NAC molecule. This allows for research into the pharmacokinetics and therapeutic effects of controlled or delayed NAC delivery. Substituting with NAC is not viable for these applications, as it provides immediate, uncontrolled availability of the free thiol, which is subject to rapid degradation and first-pass metabolism.

Evidence DimensionMechanism of Action / Delivery
Target Compound DataProdrug mechanism: Delivers NAC via cleavage of a protective group, enabling controlled-release studies.
Comparator Or BaselineN-acetylcysteine (NAC): Active drug with immediate bioavailability of the free thiol; no controlled-release capability.
Quantified DifferenceFunctional difference: Provides temporal control over the release of the active agent, a feature completely absent in the parent compound.
ConditionsIn vitro or in vivo systems designed to study drug metabolism, delivery, and pharmacokinetics.

For any study investigating the benefits of targeted delivery or sustained release of NAC, this protected form is the required starting material, as the research question cannot be answered using NAC itself.

L-SMC vs. D-SMC
Head-to-head
L-SMC: transient GSH depletion, recovery after 2 h; D-SMC: sustained depletion over 5 h
Enantiomer-dependent temporal GSH profile guides model selection for acute vs. sustained stress
Isolated rat hepatocytes, 0.5 mM. Stereochemical-control context

Improving Mucolytic Efficacy with a Stable Alternative

N-acetylcysteine is a benchmark mucolytic recommended in guidelines for conditions like Chronic Obstructive Pulmonary Disease (COPD) to reduce exacerbations. However, network meta-analyses comparing mucolytic agents have ranked NAC's effectiveness below other compounds like erdosteine and carbocysteine in certain endpoints. By providing a stable, protected source of NAC, 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid allows researchers to investigate whether the variable performance of NAC is linked to its chemical instability and to explore if a prodrug strategy can enhance its therapeutic window or efficacy.

Evidence DimensionRelative Efficacy Ranking in Class (for parent compound NAC)
Target Compound DataA stable prodrug of NAC, allowing for optimized delivery.
Comparator Or BaselineN-acetylcysteine (NAC): Rank of effectiveness in a network meta-analysis was erdosteine > carbocysteine > NAC for reducing AECOPD risk.
Quantified DifferenceNAC (the released active agent) is an established mucolytic, but with performance gaps compared to other agents that may be addressable via a prodrug approach.
ConditionsNetwork meta-analysis of clinical trials in COPD patients.

This compound is the correct choice for researchers aiming to improve upon the known biological activity of NAC by overcoming its primary chemical limitation—instability.

GC-MS method performance
Reported
Recovery 79–86%, within-series RSD 10.9–14.3%, LOD 30 µg/L
Characterized standard supports method validation with defined precision and detection limits
SPE-GC-MS of human urine; inter-lab comparability review needed
TLX5 lymphoma growth inhibition
Class-level
10–100 µM growth inhibition; >1 mM needed in primary hepatocytes
Reported cell-model response context; selective sensitivity observed in lymphoma line
Class-level carbamate thioester observation; confirm with lot-specific assay

Stable Liquid Formulations for Multi-Day Assays

The primary application is in the preparation of aqueous formulations or stock solutions that require stability and consistent concentration for periods exceeding a few days. Its designed resistance to oxidative degradation makes it the superior choice over N-acetylcysteine for multi-day cell culture experiments, automated screening assays, or as a stable component in a formulation buffer.

Investigating Prodrug Strategies for Thiol Delivery

This compound serves as an ideal model for researchers studying the pharmacokinetics and efficacy of prodrugs that deliver therapeutic thiols. It allows for the direct comparison of a controlled-release mechanism versus the immediate, systemic exposure provided by administering unprotected N-acetylcysteine.

High-Reproducibility Antioxidant and Mucolytic Assays

In studies requiring precise dose-response curves for NAC-related activity, this stable precursor ensures that the concentration of the active agent is not a variable influenced by degradation during the experiment. This is critical for achieving high reproducibility when comparing the mucolytic or antioxidant potential of NAC against other compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Occupational biomonitoring research
Cumulative DMF exposure metabolite specificity
Correlation with hepatotoxicity risk markers in worker cohorts
Enantiomer-specific GSH depletion studies
Stereochemistry-dependent temporal response profile
GSH recovery dynamics in hepatocyte models
Urinary biomarker method validation
Validated reference material with defined performance metrics
Recovery, precision, and LOD consistency in GC-MS/LC-MS
Formamide metabolite cytotoxicity profiling
Carbamate thioester cell-permeable probe
Cell-line-specific cytotoxicity endpoint review (e.g., lymphoma models)

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

220.05177804 Da

Monoisotopic Mass

220.05177804 Da

Heavy Atom Count

14

UNII

8PS5N5UN47

Other CAS

103974-29-4

Wikipedia

AMCC

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